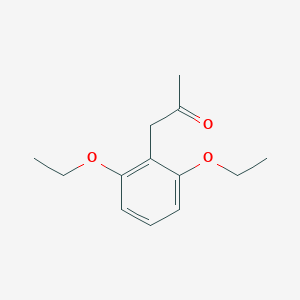

1-(2,6-Diethoxyphenyl)propan-2-one

Beschreibung

However, structurally related compounds such as 1-(2,6-Dimethylphenoxy)propan-2-one (CAS 53012-41-2) are discussed in detail . Given the lack of direct data on the diethoxy variant, this article will focus on comparisons with analogous compounds (e.g., alkyl/aryl-substituted propan-2-one derivatives) based on available evidence.

Eigenschaften

Molekularformel |

C13H18O3 |

|---|---|

Molekulargewicht |

222.28 g/mol |

IUPAC-Name |

1-(2,6-diethoxyphenyl)propan-2-one |

InChI |

InChI=1S/C13H18O3/c1-4-15-12-7-6-8-13(16-5-2)11(12)9-10(3)14/h6-8H,4-5,9H2,1-3H3 |

InChI-Schlüssel |

ZESJAYQACSCKRX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(C(=CC=C1)OCC)CC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The reaction proceeds via electrophilic substitution, where the acylium ion (generated from acetyl chloride and AlCl₃) attacks the aromatic ring. Steric hindrance from the 2,6-diethoxy groups necessitates careful optimization:

- Catalyst : Aluminum chloride (AlCl₃) is preferred due to its strong Lewis acidity.

- Solvent : Dichloromethane (DCM) or ethylene dichloride ensures homogeneity and moderates exotherms.

- Temperature : Reactions are conducted at -30°C to 0°C to minimize side reactions.

In a typical procedure, 1,3-diethoxybenzene (10 mmol) is dissolved in DCM, followed by gradual addition of acetyl chloride (12 mmol) and AlCl₃ (12 mmol). After stirring for 2–3 hours, quenching with ice water yields the crude product, which is purified via column chromatography (hexane:ethyl acetate, 4:1). Reported yields for analogous dimethoxy derivatives reach 65–75%.

Nucleophilic Alkylation of 2,6-Dihydroxypropiophenone

Introducing ethoxy groups via alkylation of a phenolic precursor offers an alternative route. This two-step process involves:

- Synthesis of 2,6-dihydroxypropiophenone.

- Ethoxylation using ethyl bromide.

Synthesis of 2,6-Dihydroxypropiophenone

2,6-Dihydroxypropiophenone is prepared via Claisen-Schmidt condensation between phloroglucinol and acetone under basic conditions. Phloroglucinol (10 mmol), acetone (15 mmol), and aqueous NaOH (20%) are refluxed in ethanol for 6 hours. Acidification with HCl precipitates the product, yielding 60–70% after recrystallization.

Ethoxylation with Ethyl Bromide

The phenolic hydroxyl groups are ethylated using ethyl bromide and potassium carbonate (K₂CO₃) in acetone. A mixture of 2,6-dihydroxypropiophenone (10 mmol), K₂CO₃ (30 mmol), and ethyl bromide (25 mmol) is refluxed for 12 hours. Filtration and solvent evaporation yield this compound, with yields of 70–80%.

Claisen-Schmidt Condensation: 2,6-Diethoxybenzaldehyde and Acetone

Claisen-Schmidt condensation between 2,6-diethoxybenzaldehyde and acetone under basic conditions provides another viable pathway.

Synthesis of 2,6-Diethoxybenzaldehyde

2,6-Diethoxybenzaldehyde is synthesized via formylation of 1,3-diethoxybenzene using dichloromethyl methyl ether (DCME) and TiCl₄. The aldehyde is isolated in 50–60% yield after purification.

Condensation with Acetone

A mixture of 2,6-diethoxybenzaldehyde (10 mmol), acetone (20 mmol), and NaOH (10% aqueous) is stirred at room temperature for 24 hours. Acid work-up and chromatography yield the target ketone, with reported efficiencies of 55–65%.

Comparative Analysis of Synthetic Methods

Key Observations :

- Friedel-Crafts Acylation excels in regioselectivity but requires stringent temperature control.

- Nucleophilic Alkylation offers higher yields but involves multi-step synthesis.

- Claisen-Schmidt is cost-effective but suffers from moderate yields due to steric hindrance.

Advanced Catalytic Systems and Green Chemistry

Recent advancements focus on eco-friendly catalysts and solvent-free conditions:

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,6-Diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts like Lewis acids or bases.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Diethoxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,6-Diethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients or as a modulator of biochemical pathways. Its effects are mediated through binding to target proteins or enzymes, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

Table 1: Key properties of 1-(2,6-Dimethylphenoxy)propan-2-one and related compounds

Key Observations :

- 1-(2,6-Dimethylphenoxy)propan-2-one features a phenoxy group with methyl substituents at the 2 and 6 positions, enhancing steric hindrance and lipophilicity compared to simpler ketones .

- (S)-1-(Piperidin-2-yl)propan-2-one (natural pelletierine) contains a nitrogen-containing heterocycle, influencing its basicity and biological activity (e.g., anti-helminthic properties) .

Metabolic and Functional Comparisons

Table 2: Metabolic profiles of substituted propan-2-one derivatives

Relevance to Propan-2-one Derivatives: While direct metabolic data for 1-(2,6-dimethylphenoxy)propan-2-one is unavailable, substituted aryl ketones often undergo phase I oxidation (e.g., hydroxylation) and phase II conjugation (glucuronidation/sulfation). The steric bulk of the 2,6-dimethylphenoxy group may slow metabolism compared to smaller substituents, as seen in PMA’s species-dependent excretion patterns .

Biologische Aktivität

1-(2,6-Diethoxyphenyl)propan-2-one is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : 194.23 g/mol

- Structure : The compound features a propan-2-one backbone with a 2,6-diethoxyphenyl substituent, contributing to its unique physicochemical properties.

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown that it can inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce inflammation markers in cell cultures, indicating a possible therapeutic role in treating inflammatory diseases.

- Antioxidant Activity : this compound displays antioxidant properties, which can protect cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

- Enzyme Modulation : The compound may influence enzyme activities involved in metabolic pathways. Its metabolites can interact with key enzymes, modulating their functions and leading to altered physiological responses.

- Cell Signaling Pathways : Studies suggest that it can affect signaling pathways related to inflammation and cell survival. For example, it may inhibit the NF-kB pathway, which plays a critical role in inflammatory responses .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

| Compound Name | Molecular Formula | Key Biological Activities |

|---|---|---|

| 1-(3,5-Dimethoxyphenyl)propan-2-one | C₁₁H₁₄O₃ | Anticancer and spasmolytic activities |

| 1-(4-Methoxyphenyl)propan-2-one | C₁₁H₁₄O₃ | Antimicrobial and analgesic properties |

| 1-(2,5-Dimethoxyphenyl)propan-2-one | C₁₁H₁₄O₃ | Antioxidant and anti-inflammatory effects |

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

- A study published in Chemical and Pharmaceutical Bulletin explored the synthesis of derivatives of this compound and their biological activities. It was found that certain derivatives exhibited enhanced antimicrobial and anti-inflammatory effects compared to the parent compound .

- Another investigation focused on the compound's antioxidant capacity. The results demonstrated that it significantly scavenged free radicals in vitro, suggesting its utility as a dietary supplement or therapeutic agent against oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.